Urocortin 2 is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family, which plays a significant role in the regulation of stress responses, energy metabolism, and cardiovascular functions. It was first identified in 2003 and is primarily known for its ability to activate the CRF receptor type 2, leading to various physiological effects, particularly in the central nervous system and peripheral tissues.
Urocortin 2 is derived from the UCN2 gene, which is expressed in various tissues including the brain, heart, and skeletal muscle. The peptide is synthesized as a precursor protein that undergoes posttranslational modifications to yield the mature active form. Studies have shown that urocortin 2 mRNA is present in several cell types, including neuronal and cardiac cells, indicating its diverse physiological roles .
Urocortin 2 is classified as a neuropeptide and falls under the broader category of signaling molecules involved in stress response and homeostasis. It shares structural similarities with other members of the CRF family, such as urocortin 1 and urocortin 3, but exhibits distinct receptor selectivity and biological effects.
The synthesis of urocortin 2 typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. Once the desired sequence is achieved, the peptide is cleaved from the support and subjected to purification processes such as high-performance liquid chromatography (HPLC) to isolate the final product.
In research settings, urocortin 2 can be synthesized using automated peptide synthesizers that facilitate precise control over reaction conditions. The synthesis often includes protecting groups for amino acid side chains to prevent unwanted reactions during elongation. After synthesis, peptides are typically purified by HPLC using gradient elution techniques that separate based on hydrophobicity .
Urocortin 2 consists of a linear sequence of amino acids, specifically comprising 39 residues in its mature form. Its structure includes critical regions that interact with CRF receptors, facilitating biological activity. The peptide's sequence can be represented as:
The molecular weight of urocortin 2 is approximately 4.5 kDa. Its structure features disulfide bonds that are crucial for maintaining stability and functional conformation .
Urocortin 2 participates in various biochemical reactions primarily through its interaction with CRF receptors. Upon binding to CRF receptor type 2, it initiates intracellular signaling cascades involving G-proteins that lead to changes in cellular calcium levels and activation of downstream pathways.
Research indicates that urocortin 2 can modulate voltage-gated calcium channels, thereby influencing intracellular calcium concentrations. For example, studies have shown that pre-treatment with urocortin 2 reduces calcium influx induced by potassium chloride or specific calcium channel activators .
The primary mechanism of action for urocortin 2 involves its binding to CRF receptor type 2, which activates G-protein signaling pathways. This activation leads to increased intracellular cyclic adenosine monophosphate levels and subsequent activation of protein kinase A pathways.
In cellular models, urocortin 2 has been shown to inhibit calcium influx through voltage-gated calcium channels, suggesting a protective role against excessive calcium signaling during stress responses .
Urocortin 2 is a water-soluble peptide with a relatively low molecular weight. It exhibits stability under physiological conditions but can be sensitive to extreme pH levels and temperatures.
The peptide contains multiple functional groups typical of amino acids (e.g., amines, carboxylic acids), allowing for various interactions with biological macromolecules. Its hydrophilic nature contributes to its solubility in aqueous environments.
Studies have indicated that modifications such as fatty acid conjugation can enhance the pharmacological profile of urocortin 2 analogs, improving solubility and bioavailability for therapeutic applications .
Urocortin 2 has garnered interest for its potential therapeutic applications in treating conditions related to stress response dysregulation, such as anxiety disorders and cardiovascular diseases. Research indicates its utility in preventing muscle atrophy during disuse or disease states by modulating muscle mass regulation through CRF receptor activation . Additionally, analogs of urocortin 2 are being explored for their roles in managing metabolic disorders like diabetes and chronic kidney disease due to their effects on energy metabolism and renal function .
The UCN2 gene (officially designated Urocortin 2) resides on human chromosome 3p21.31, spanning a genomic region of approximately 2,064 base pairs. It comprises two exons that encode a precursor protein, which undergoes post-translational cleavage to yield the mature 38-amino-acid peptide. The gene’s promoter region contains conserved regulatory elements responsive to stress and metabolic signals, though its transcriptional regulation remains incompletely characterized. Orthologs of UCN2 exist across vertebrates, with particularly high conservation observed between humans and rodents. The mouse Ucn2 gene shares 85% sequence homology with human UCN2 in the coding region, reflecting strong evolutionary pressure to maintain its biological function. In both species, tissue-specific expression patterns show enrichment in discrete brain regions (hypothalamic nuclei, locus coeruleus), heart, skeletal muscle, and skin, suggesting conserved physiological roles in stress adaptation and energy homeostasis [1] [2].
Table 1: Genomic Characteristics of Human UCN2
Feature | Detail |
---|---|
Chromosomal Location | 3p21.31 |
Gene ID | 90226 |
Exon Count | 2 |
mRNA Reference | NM_033199.4 |
Protein Product | Prepro-Urocortin 2 (cleaved to active form) |
Aliases | UR, SRP, URP, UCNI, UCN-II |
Conserved Domains | Sauvagine/CRF/urotensin-I family signature |
Urocortin 2 belongs to the corticotropin-releasing factor (CRF) neuropeptide family, which includes CRF, Urocortin 1, Urocortin 3, and non-mammalian orthologs (fish urotensin I, amphibian sauvagine). Structurally, Urocortin 2 is a 38-amino-acid peptide featuring a conserved C-terminal α-helical domain critical for receptor binding. It shares approximately 34% sequence identity with human CRF and 42% with Urocortin 1. Despite lower overall homology than Urocortin 1, Urocortin 2 retains the N-terminal pyroglutamate residue and C-terminal amidation characteristic of this peptide family, which stabilize its tertiary structure. Crucially, Urocortin 2 lacks significant sequence similarity to urotensin II, despite historical nomenclature confusion. Structural modeling reveals that its receptor selectivity arises from divergent residues in the central helix (positions 20–30), which hinder binding to the CRF binding protein (CRF-BP) and CRF type 1 receptors [1] [2] [6].
Table 2: Structural Comparison of Human CRF Family Peptides
Peptide | Length (aa) | Identity to Urocortin 2 | Receptor Selectivity |
---|---|---|---|
CRF | 41 | 34% | CRF1 > CRF2 |
Urocortin 1 | 40 | 42% | CRF1 = CRF2 + CRF-BP |
Urocortin 2 | 38 | 100% | CRF2 exclusive |
Urocortin 3 | 38 | 31% | CRF2 exclusive |
Urocortin 2 exhibits exceptional selectivity for the type 2 corticotropin-releasing factor receptor (CRF2 receptor), with negligible affinity for the CRF1 receptor or CRF-BP. Radioligand binding assays demonstrate a dissociation constant (Kd) of 0.3–1.0 nM for human CRF2 receptors, which is 1000-fold higher than its affinity for CRF1 receptors. This selectivity arises from Urocortin 2’s unique interaction with extracellular loop 3 (ECL3) and transmembrane helix 7 (TM7) of the CRF2 receptor—interfaces distinct from CRF1 binding pockets. The CRF2 receptor exists as splice variants (CRF2α, CRF2β, CRF2γ) with tissue-specific distributions. Urocortin 2 binds all variants but exhibits highest efficacy at CRF2β, the dominant isoform in peripheral tissues like heart and skeletal muscle. Antagonists like astressin 2B (10 nM) fully abolish Urocortin 2-induced receptor activation, confirming CRF2-dependence. Notably, Urocortin 2’s binding kinetics involve rapid association with CRF2 receptors followed by sustained cAMP generation, distinguishing its signaling profile from non-selective ligands [2] [4] [6].
Upon binding CRF2 receptors (Gs-coupled), Urocortin 2 activates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP) levels within minutes. This triggers protein kinase A (PKA) activation, which phosphorylates key effectors:
Concurrently, Urocortin 2 modulates calcium dynamics in cell-specific manners:
Table 3: Cell-Type-Specific Signaling Pathways Activated by Urocortin 2
Cell/Tissue Type | Primary Pathway | Key Effectors | Functional Outcome |
---|---|---|---|
Cardiomyocytes | cAMP/PKA + CaMKII | Phospholamban-Ser16, SERCA | Enhanced contractility, lusitropy |
Vascular Endothelial Cells | cAMP/PKA + Akt/ERK/p38 | eNOS-Ser1177 | Nitric oxide production, vasodilation |
Skeletal Myocytes | cAMP/PKA + IGF-1/Akt/mTOR | FoxO, LC3-I/II, p62 | Hypertrophy, reduced proteolysis |
Neuronal (PC12) Cells | Calcium channel modulation | L-type VGCC | Reduced intracellular Ca²⁺ overload |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0